D-Ribulose 5-phosphate sodium salt

説明

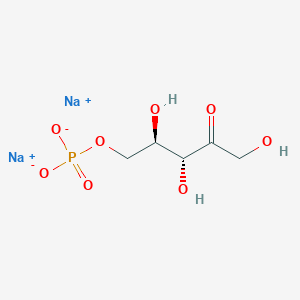

Structure

3D Structure of Parent

特性

IUPAC Name |

disodium;[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEPTNUBEFMKAU-CIFXRNLBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578016 | |

| Record name | Disodium 5-O-phosphonato-D-ribulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-99-9 | |

| Record name | Disodium 5-O-phosphonato-D-ribulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribulose 5-phosphate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Fates of D Ribulose 5 Phosphate

De Novo Synthesis of D-Ribulose 5-Phosphate within the Oxidative Pentose (B10789219) Phosphate (B84403) Pathway.mdpi.comlibretexts.org

Enzymatic Formation by 6-Phosphogluconate Dehydrogenase.ontosight.aireactome.org

The enzyme responsible for the final step in the oxidative PPP is 6-phosphogluconate dehydrogenase (6PGD). ontosight.aireactome.org This enzyme catalyzes the conversion of 6-phospho-D-gluconate and NADP+ into D-ribulose 5-phosphate, CO2, and NADPH. reactome.orgwikipedia.org

From a mechanistic standpoint, the reaction is believed to proceed sequentially. wikipedia.org First, 6-phosphogluconate is oxidized to a 3-keto intermediate, with the concurrent formation and release of NADPH. wikipedia.orgnih.gov Subsequently, this intermediate undergoes decarboxylation to yield an enediol of ribulose 5-phosphate, which then tautomerizes to the final product, D-ribulose 5-phosphate. wikipedia.org The activity of 6PGD is subject to regulation; it is inhibited by high levels of NADPH and activated by its substrate, 6-phosphogluconate. wikipedia.orgnih.gov Structurally, 6-phosphogluconate dehydrogenase is a dimer, with each subunit comprising three distinct domains. reactome.orgwikipedia.org

Interconversion of D-Ribulose 5-Phosphate in the Non-Oxidative Pentose Phosphate Pathway.khanacademy.orgebi.ac.uk

Two primary enzymes act upon D-ribulose 5-phosphate in this phase:

Ribose-5-phosphate (B1218738) isomerase (RPI) catalyzes the isomerization of D-ribulose 5-phosphate to D-ribose 5-phosphate. hmdb.cahmdb.ca D-ribose 5-phosphate is a critical precursor for the synthesis of nucleotides (ATP, GTP, etc.), coenzymes (NAD, FAD, Coenzyme A), and nucleic acids (DNA and RNA). hmdb.cawikipedia.orgontosight.ai

Ribulose-phosphate 3-epimerase (RPE) mediates the epimerization of D-ribulose 5-phosphate to D-xylulose 5-phosphate. hmdb.canih.gov D-xylulose 5-phosphate, along with D-ribose 5-phosphate, can then be utilized by transketolase and transaldolase to generate fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which are intermediates of glycolysis. libretexts.orgnih.gov

The reversibility of these reactions allows the cell to adapt to its metabolic needs. khanacademy.org If the demand for NADPH is high, the non-oxidative phase can convert D-ribulose 5-phosphate into glycolytic intermediates, which can then re-enter the oxidative phase. Conversely, if the need for nucleotide precursors is paramount, the pathway can be directed towards the production of D-ribose 5-phosphate. youtube.com

D-Ribulose 5-Phosphate as a Key Intermediate in the Calvin-Benson-Bassham Cycle.wikipedia.orgebi.ac.uk

In photosynthetic organisms, D-ribulose 5-phosphate plays a crucial role in the regeneration phase of the Calvin-Benson-Bassham (CBB) cycle, the primary pathway for carbon fixation. ebi.ac.ukfrontiersin.org The CBB cycle utilizes the ATP and NADPH produced during the light-dependent reactions of photosynthesis to convert carbon dioxide into glucose. wikipedia.org

Within the stroma of chloroplasts, D-ribulose 5-phosphate is phosphorylated by the enzyme phosphoribulokinase (PRK) in an ATP-dependent reaction to form ribulose-1,5-bisphosphate (RuBP). wikipedia.orgwikipedia.org RuBP is the substrate for the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which catalyzes the initial step of carbon fixation by incorporating CO2. frontiersin.orgessex.ac.uk

The D-ribulose 5-phosphate used in the CBB cycle is generated from other intermediates within the cycle itself, such as xylulose 5-phosphate and ribose 5-phosphate, through the actions of ribulose-5-phosphate 3-epimerase and ribose-5-phosphate isomerase, respectively. wikipedia.orgresearchgate.net This highlights the cyclical nature of the pathway and the central importance of D-ribulose 5-phosphate in regenerating the CO2 acceptor molecule. frontiersin.org

Cross-Pathway Interactions of D-Ribulose 5-Phosphate Metabolism.hmdb.cawikipedia.orgnih.govnih.gov

The metabolism of D-ribulose 5-phosphate is intricately connected with other major metabolic pathways, ensuring a coordinated response to the cell's energetic and biosynthetic demands.

Linkages to Glycolysis and Gluconeogenesis via Pentose Phosphate Pathway Metabolites.wikipedia.orgnih.gov

The non-oxidative branch of the pentose phosphate pathway provides a direct link between pentose metabolism and glycolysis/gluconeogenesis. libretexts.org The enzymes transketolase and transaldolase convert pentose phosphates, derived from D-ribulose 5-phosphate, into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. libretexts.orgnih.gov

This connection allows for metabolic flexibility. For instance, if a cell requires more NADPH than ribose-5-phosphate, the excess pentose phosphates can be channeled into glycolysis for ATP production. youtube.com Conversely, intermediates from glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, can be used to synthesize pentose phosphates through the reversible reactions of the non-oxidative PPP, even in the absence of the oxidative phase. youtube.comnih.gov This is particularly important in tissues with a high demand for nucleotide synthesis but a lower requirement for NADPH. youtube.com

D-Ribulose 5-Phosphate in Pentose and Glucuronate Interconversions.ontosight.aiontosight.ainih.govnih.gov

D-ribulose 5-phosphate is a key player in the network of pentose and glucuronate interconversions. ontosight.ai As previously discussed, it can be reversibly converted to D-ribose 5-phosphate and D-xylulose 5-phosphate. hmdb.canih.gov These pentose phosphates can then undergo further transformations. For example, D-xylulose 5-phosphate is involved in the glucuronate pathway, which is responsible for the synthesis of glucuronic acid, a precursor for ascorbate (B8700270) (Vitamin C) in many animals (though not humans) and for the detoxification of various compounds.

The interconversion of these phosphorylated sugars ensures that the cell can dynamically allocate carbon skeletons to different metabolic fates based on its immediate needs, whether for energy production, reductive biosynthesis, or the synthesis of structural and informational macromolecules.

Enzymatic Transformations of D Ribulose 5 Phosphate

D-Ribulose 5-Phosphate 3-Epimerase (RPE) Catalysis.wikipedia.orgnih.govnih.govontosight.aiebi.ac.uk

D-Ribulose-5-phosphate 3-epimerase (RPE), also known as phosphopentose epimerase, is a metalloprotein that plays a vital role in both the Calvin cycle and the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgnih.govontosight.ai It catalyzes the reversible interconversion of D-ribulose 5-phosphate and D-xylulose 5-phosphate. wikipedia.orgnih.gov This enzyme is classified as EC 5.1.3.1. wikipedia.org The reaction proceeds through a 2,3-trans-enediol phosphate intermediate, utilizing an acid/base catalytic mechanism. wikipedia.org

The epimerization of D-ribulose 5-phosphate to D-xylulose 5-phosphate at the C3 position is a critical step in carbon metabolism. wikipedia.orgnih.gov In the Calvin cycle, this reaction is essential for carbon fixation in plants. wikipedia.org Conversely, in the pentose phosphate pathway, the reverse reaction occurs, converting xylulose 5-phosphate to ribulose 5-phosphate. wikipedia.org The mechanism involves two aspartic acid residues that act as proton donors and acceptors. wikipedia.org One aspartate deprotonates the third carbon of D-ribulose 5-phosphate, leading to the formation of a cis-enediolate intermediate. nih.gov This intermediate is stabilized by a metal ion, typically Fe2+, located in the active site. nih.gov

Ribose-5-Phosphate (B1218738) Isomerase (RPI) Catalysis Involving D-Ribulose 5-Phosphate.wikipedia.orgnih.govmedtigo.comnih.gov

Ribose-5-phosphate isomerase (RPI) is an enzyme that catalyzes the reversible conversion between D-ribulose 5-phosphate (Ru5P) and D-ribose 5-phosphate (R5P). wikipedia.orgnih.govnih.gov This isomerization is a key step in the pentose phosphate pathway and the Calvin cycle. wikipedia.orgnih.gov The enzyme is classified as EC 5.3.1.6. wikipedia.org

The isomerization of D-ribulose 5-phosphate to D-ribose 5-phosphate involves the conversion of a ketose to an aldose. youtube.com This reaction is crucial for producing R5P, a precursor for nucleotide and nucleic acid synthesis. nih.gov The mechanism involves a 1,2-enediol intermediate. youtube.com In the pentose phosphate pathway, this reaction can proceed in either direction to meet the cell's metabolic needs for NADPH and pentoses. wikipedia.orgwikipedia.org In the Calvin cycle, RPI is essential for regenerating ribulose-1,5-bisphosphate, the CO2 acceptor molecule. wikipedia.orgproteopedia.org

Two distinct, structurally unrelated isoforms of RPI exist, RpiA and RpiB, which catalyze the same reaction. proteopedia.orgresearchgate.net Most organisms express one or both of these enzymes. proteopedia.org RpiA is found in a wide range of organisms, including humans, while RpiB is not present in humans and is a potential drug target in some pathogenic bacteria. proteopedia.orgresearchgate.net The kinetic properties of these isoforms can vary. For example, Clostridium thermocellum RpiB exhibits fast reaction kinetics and narrow substrate specificity, making it useful for the industrial production of rare sugars. researchgate.net A comparative analysis of RPI from Leishmania mexicana (LmRpiB) and Homo sapiens (HsRpiA) revealed that although they are structural analogs, distinct residues are involved in the interconversion of R5P and Ru5P, suggesting different reaction mechanisms. researchgate.net

Table 1: Comparative Kinetic Parameters of RPI Isoforms

| Enzyme Source | Isoform | Substrate | K_m (mM) | V_max (U/mg) | Reference |

| Trypanosoma brucei | RpiB | D-Ribose 5-phosphate | 1.8 ± 0.2 | 130 ± 5 | nih.gov |

| Trypanosoma brucei | RpiB | D-Ribulose 5-phosphate | 0.9 ± 0.1 | 110 ± 4 | nih.gov |

Phosphoribulokinase (PRK) Mediated Phosphorylation of D-Ribulose 5-Phosphate.wikipedia.orgnih.govresearchgate.net

Phosphoribulokinase (PRK) is a key enzyme in the Calvin cycle, responsible for the ATP-dependent phosphorylation of D-ribulose 5-phosphate (Ru5P) to form D-ribulose 1,5-bisphosphate (RuBP). wikipedia.orgnih.govresearchgate.net This reaction is the final step in the regeneration of RuBP, the primary CO2 acceptor in carbon fixation. wikipedia.orgresearchgate.net PRK is classified as EC 2.7.1.19. wikipedia.org The enzyme demonstrates high specificity for Ru5P and requires a divalent metal cation, such as Mg2+, for its activity. wikipedia.org The catalytic mechanism involves a catalytic residue, such as aspartate, deprotonating the O1 hydroxyl of Ru5P, activating it for a nucleophilic attack on the γ-phosphoryl group of ATP. wikipedia.org

Downstream Reactions Involving D-Ribulose 5-Phosphate Derived Sugars

D-Ribulose 5-phosphate (Ru5P) is a central hub in sugar-phosphate metabolism. Before entering a series of interconversion reactions, it is first converted into other five-carbon sugars. Two key enzymes, Ribose-5-phosphate isomerase (RPI) and Ribulose-5-phosphate 3-epimerase (RPE), catalyze these initial transformations. frontiersin.orgnih.gov

Ribose-5-phosphate isomerase (RPI) converts the ketopentose Ru5P into the aldopentose Ribose-5-phosphate (R5P). libretexts.orgchegg.com R5P is a crucial precursor for the synthesis of nucleotides (ATP, GTP) and nucleic acids (DNA and RNA). microbenotes.comkhanacademy.org

Ribulose-5-phosphate 3-epimerase (RPE) catalyzes the epimerization of Ru5P at the C3 position to form another ketopentose, Xylulose-5-phosphate (Xu5P). wikipedia.orgnih.gov

These derived sugars, R5P and Xu5P, are the primary substrates for the subsequent carbon-shuffling reactions mediated by transketolase and transaldolase. microbenotes.comnih.gov

The non-oxidative phase of the Pentose Phosphate Pathway and the regeneration phase of the Calvin Cycle feature a series of reversible sugar interconversions catalyzed by transketolase and transaldolase. libretexts.orgkhanacademy.org These reactions allow for the rearrangement of carbon skeletons to either regenerate the initial acceptor molecule of the Calvin cycle or to produce intermediates for glycolysis and other biosynthetic pathways. libretexts.orgvaia.com

Transketolase is an enzyme that transfers a two-carbon ketol unit from a ketose donor to an aldose acceptor. vaia.com This enzyme requires thiamine (B1217682) pyrophosphate (TPP) as a cofactor. vaia.com

In the first key reaction, transketolase transfers a two-carbon unit from Xylulose-5-phosphate (a 5C sugar) to Ribose-5-phosphate (a 5C sugar). quizlet.com

This produces the seven-carbon sugar Sedoheptulose-7-phosphate (S7P) and the three-carbon sugar Glyceraldehyde-3-phosphate (G3P). vaia.comquizlet.com

Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone group from a ketose donor to an aldose acceptor. vaia.com

It acts on the products of the first transketolase reaction, transferring a three-carbon unit from Sedoheptulose-7-phosphate (7C) to Glyceraldehyde-3-phosphate (3C).

This reaction yields the four-carbon sugar Erythrose-4-phosphate (E4P) and the six-carbon sugar Fructose-6-phosphate (B1210287) (F6P), a glycolytic intermediate. khanacademy.org

A second transketolase reaction then occurs:

Transketolase transfers a two-carbon unit from another molecule of Xylulose-5-phosphate (5C) to Erythrose-4-phosphate (4C).

The products are Fructose-6-phosphate (6C) and Glyceraldehyde-3-phosphate (3C), both of which can enter glycolysis. quizlet.com

These interconnected, reversible reactions provide metabolic flexibility, allowing the cell to divert sugar phosphates into different pathways based on its immediate needs for NADPH, ATP, or biosynthetic precursors. libretexts.orgvaia.com

| Enzyme | Substrates | Products | Carbon Transfer |

| Transketolase | Xylulose-5-phosphate + Ribose-5-phosphate | Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate | 2-Carbon Unit |

| Transaldolase | Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate | Fructose-6-phosphate + Erythrose-4-phosphate | 3-Carbon Unit |

| Transketolase | Xylulose-5-phosphate + Erythrose-4-phosphate | Fructose-6-phosphate + Glyceraldehyde-3-phosphate | 2-Carbon Unit |

Structural and Mechanistic Principles of D Ribulose 5 Phosphate Interconverting Enzymes

Catalytic Reaction Mechanisms of RPE and RPI

The interconversion of D-ribulose 5-phosphate is facilitated by distinct yet related enzymatic mechanisms. RPE catalyzes the reversible epimerization of D-ribulose 5-phosphate to D-xylulose 5-phosphate, while RPI catalyzes the reversible isomerization between D-ribulose 5-phosphate and D-ribose 5-phosphate. nih.govebi.ac.ukwikipedia.orgnih.gov

Both RPE and RPI employ a mechanism involving an enediolate intermediate. ebi.ac.ukwikipedia.orgyoutube.com In the case of RPE, the reaction proceeds via a cis-enediolate intermediate. nih.gov The enzyme specifically targets the C3 position of D-ribulose 5-phosphate for epimerization. youtube.com The catalytic process involves a proton transfer, where one catalytic residue acts as a general base to abstract a proton from the C3 carbon, leading to the formation of the enediolate intermediate. Subsequently, a general acid donates a proton to the same carbon but on the opposite face, resulting in the inversion of stereochemistry to form D-xylulose 5-phosphate. wikipedia.orgresearchgate.net

For RPI, the isomerization of D-ribulose 5-phosphate to D-ribose 5-phosphate also proceeds through an enediol intermediate. wikipedia.org The enzyme abstracts a proton from the C1 carbon of D-ribulose 5-phosphate, which is followed by a tautomerization to form the enediol intermediate. A subsequent protonation at the C2 position results in the formation of D-ribose 5-phosphate. ebi.ac.uk

The active sites of both RPE and RPI contain highly conserved amino acid residues that are essential for substrate binding and catalysis.

In human RPE, structural studies have identified two aspartic acid residues that are crucial for the acid-base catalysis. nih.govnih.gov These aspartates are positioned to facilitate the proton transfers required for the epimerization reaction. nih.gov Additionally, several other residues, including serines and methionines, contribute to the binding and proper orientation of the substrate within the active site. nih.gov For instance, the mutation of specific serine, leucine, and methionine residues in human RPE has been shown to significantly decrease or abolish enzymatic activity. nih.govnih.gov The phosphate (B84403) group of the substrate is anchored by interactions with specific amino acid residues, ensuring correct positioning for catalysis. nih.gov

In RPI, a conserved aspartic acid residue has been identified as the catalytic base responsible for the initial deprotonation of the substrate. wikipedia.org In some bacterial RPIs, a cysteine residue, activated by a nearby aspartate, performs this function. ebi.ac.uk The active site also features residues that help to stabilize the enediolate intermediate and facilitate the subsequent protonation step. ebi.ac.uk

| Enzyme | Key Catalytic Residues | Function |

| D-Ribulose-5-phosphate-3-epimerase (RPE) | Two conserved Aspartic Acid residues | Act as general acid and base for proton transfer. nih.govnih.gov |

| Serine, Leucine, Methionine residues | Substrate binding and orientation. nih.govnih.gov | |

| Ribose-5-phosphate (B1218738) Isomerase (RPI) | Conserved Aspartic Acid or Cysteine residue | Acts as the catalytic base for initial proton abstraction. ebi.ac.ukwikipedia.org |

Cofactor Requirements and Metal Ion Coordination in D-Ribulose 5-Phosphate Epimerases

Many RPEs are metalloenzymes, requiring a divalent metal ion for their catalytic activity. nih.govwikipedia.org This metal ion plays a critical role in stabilizing the negatively charged enediolate intermediate formed during the reaction. researchgate.net

The specific divalent metal ion utilized by RPE can vary between species. Human RPE has been shown to predominantly use Fe²⁺ for catalysis. nih.govnih.gov Structural studies of human RPE have revealed an octahedrally coordinated Fe²⁺ ion deep within the active site, where it interacts with the substrate and key catalytic residues. nih.govnih.govresearchgate.net In contrast, RPEs from other organisms, such as Plasmodium falciparum, rice, and Streptococcus pyogenes, have been found to utilize Zn²⁺. nih.gov Other divalent cations like Mn²⁺ and Co²⁺ can also support the activity of some RPEs, although often less effectively than the preferred metal ion. wikipedia.orgwisc.edu For instance, in L-ribulose-5-phosphate 4-epimerase, Zn²⁺ is the physiological activator, while Co²⁺ and Mn²⁺ can substitute for it with reduced efficiency. wisc.edu The metal ion is typically coordinated by conserved histidine and aspartate residues within the active site. researchgate.netnih.govebi.ac.uk However, it's noteworthy that the RPE from spinach appears to be an exception, as its activity is not affected by the presence of divalent metal cations or chelating agents like EDTA, suggesting it does not require a metal cofactor. nih.gov

| Organism | Preferred Divalent Metal Ion |

| Human | Fe²⁺ nih.govnih.gov |

| Plasmodium falciparum | Zn²⁺ nih.gov |

| Rice | Zn²⁺ nih.gov |

| Streptococcus pyogenes | Zn²⁺ nih.gov |

| Escherichia coli (L-ribulose-5-phosphate 4-epimerase) | Zn²⁺ wisc.eduebi.ac.uk |

| Spinach | None required nih.gov |

Quaternary Structure and Oligomerization States of D-Ribulose 5-Phosphate Converting Enzymes

The enzymes that interconvert D-ribulose 5-phosphate exhibit a variety of quaternary structures, which can influence their stability and catalytic function. The oligomeric state of these enzymes often depends on the organism and the cellular environment. chalmers.se

Human RPE folds into a (β/α)8 triosephosphate isomerase (TIM) barrel structure. nih.govnih.gov While many RPEs from various species exist as dimers, the recombinant spinach RPE has been found to be octameric. nih.gov Similarly, L-ribulose-5-phosphate 4-epimerase from E. coli is also known to form oligomeric structures. ebi.ac.uk The oligomerization of these enzymes can be crucial for creating and maintaining the integrity of the active site. nih.gov For instance, in some enzymes, the active site is located at the interface between subunits, meaning that oligomerization is essential for function. The assembly of subunits can lead to a more stable and efficient enzyme. chalmers.se The evolution of these oligomeric structures is thought to be influenced by factors such as macromolecular crowding within the cell, which can promote the formation of protein-protein interfaces. chalmers.se

| Enzyme | Organism | Quaternary Structure |

| D-Ribulose-5-phosphate-3-epimerase | Human | (β/α)8 TIM barrel nih.govnih.gov |

| D-Ribulose-5-phosphate-3-epimerase | Spinach | Octamer nih.gov |

| L-Ribulose-5-phosphate 4-epimerase | E. coli | Oligomeric ebi.ac.uk |

Structural Homologies and Evolutionary Conservation of Enzyme Folds (e.g., TIM Barrel)

The enzymes responsible for the interconversion of D-ribulose 5-phosphate, namely Ribose-5-phosphate isomerase (Rpi) and Ribulose-5-phosphate 3-epimerase (RPE), exhibit remarkable structural conservation across diverse biological taxa. This conservation points to a shared evolutionary history and the fundamental importance of their catalytic functions in central metabolism. A predominant structural motif found in these and many other metabolic enzymes is the TIM barrel, also known as the (β/α)8 barrel. wikipedia.orgnih.govnih.gov

The TIM barrel fold is a highly conserved and versatile protein architecture, so named after triosephosphate isomerase, the first enzyme in which this structure was identified. wikipedia.org It is characterized by a core of eight parallel β-strands forming a cylindrical β-barrel, which is surrounded by eight α-helices. This arrangement creates a stable and robust scaffold. wikipedia.org Approximately 10% of all known enzymes adopt this fold, highlighting its evolutionary success and adaptability for various catalytic functions. wikipedia.orgnih.gov

Human D-ribulose 5-phosphate 3-epimerase (hRPE) is a classic example of an enzyme with a TIM barrel structure. nih.govnih.govresearchgate.net This fold provides a scaffold for the active site, which is located at the C-terminal end of the β-barrel. wikipedia.orgnih.gov The members of the "ribulose phosphate binding" superfamily, which includes RPE, are thought to have arisen through divergent evolution from a common (β/α)8-barrel ancestor. wikipedia.orgacs.org This evolutionary relationship is supported by significant sequence similarities, with RPEs from evolutionarily distant organisms showing greater than 50% similarity. wikipedia.org For instance, a structural alignment between the RPE from the green alga Chlamydomonas reinhardtii and potato revealed a root-mean-square deviation (RMSD) of only 0.276 Å to 0.347 Å, indicating a highly conserved native fold between photosynthetic algae and land plants. oup.com

Ribose-5-phosphate isomerase A (RpiA), another key enzyme in D-ribulose 5-phosphate metabolism, is also highly conserved across bacteria, plants, and animals. wikipedia.orgproteopedia.org While not always a canonical TIM barrel, its fold is often described as an α/β architecture with similarities to proteins in the alcohol dehydrogenase family. nih.gov The high degree of sequence and structural conservation in RpiA underscores its crucial role in the pentose (B10789219) phosphate pathway and the Calvin cycle. proteopedia.orgnih.gov There are two distinct forms of Rpi, RpiA and RpiB, which catalyze the same reaction but are structurally unrelated, with RpiB not being found in humans. proteopedia.org

The prevalence and functional diversity of the TIM barrel fold suggest it may have been an ideal scaffold for the early evolution of protein-mediated metabolism, possibly arising from the duplication and fusion of smaller (βα) motifs. wikipedia.orgnih.gov

Table 1: Structural Features of D-Ribulose 5-Phosphate Interconverting Enzymes

| Enzyme | Common Fold | Quaternary Structure | Key Structural Features | Evolutionary Superfamily |

|---|---|---|---|---|

| Ribulose-5-phosphate 3-epimerase (RPE) | (β/α)8 TIM barrel | Homo-hexamer oup.com or Dimer wikipedia.org | Active site at C-terminal end of barrel; often contains a metal ion (Fe2+ or Zn2+) for catalysis. nih.govacs.org | Ribulose-phosphate binding superfamily. wikipedia.orgacs.org |

| Ribose-5-phosphate isomerase A (RpiA) | α/β fold (similar to alcohol dehydrogenase family) nih.gov | Dimer proteopedia.org or Tetramer wikipedia.org | Highly conserved active site cleft. nih.gov | Not specified |

In Silico Structural Modeling and Dynamics of D-Ribulose 5-Phosphate Enzyme Complexes

Computational, or in silico, methods are powerful tools for investigating the three-dimensional structures, dynamics, and reaction mechanisms of enzyme-substrate complexes. For the enzymes that interconvert D-ribulose 5-phosphate, techniques such as homology modeling, molecular docking, and molecular dynamics (MD) simulations have provided significant insights. oup.comnih.gov

Homology modeling, for instance, has been successfully used to predict the three-dimensional structure of enzymes when only their amino acid sequence is known, by using the known structure of a related homologous protein as a template. The structure of the chloroplast Ribulose-5-phosphate 3-epimerase (RPE) from Chlamydomonas reinhardtii (CrRPE1) was modeled using this approach, which confirmed the general features of the epimerase fold and the catalytic site. oup.com Such models are invaluable for interpreting experimental data and for designing further experiments, such as site-directed mutagenesis to probe the function of specific amino acid residues.

Crystallographic studies of human RPE (hRPE) have provided high-resolution snapshots of the enzyme in complex with its substrates, D-ribulose 5-phosphate and D-xylulose 5-phosphate. nih.govnih.govresearchgate.net These static structures reveal the precise binding modes of the ligands and the coordination of a catalytic Fe2+ ion deep within the active site. nih.govnih.gov They show that the active site is capped by a flexible loop upon substrate binding, a feature that is common in TIM barrel enzymes. nih.govresearchgate.net

To understand the dynamic nature of these enzymes, molecular dynamics (MD) simulations are employed. While specific MD studies on RPE and RpiA complexes are not extensively detailed in the provided context, simulations on the archetypal TIM barrel enzyme, triosephosphate isomerase, have demonstrated the functional importance of protein dynamics. These simulations showed that a flexible loop over the active site can move by more than 8 Å to "close off" the active site upon substrate binding. nih.gov This loop closure is crucial for catalysis, and its motion was found to be dependent on the presence of the natural substrate. nih.gov This principle of substrate-induced conformational change is likely applicable to the D-ribulose 5-phosphate interconverting enzymes that share the TIM barrel fold.

The binary complex structures of hRPE with its substrates serve as a foundation for future in silico drug design. nih.govnih.gov By understanding the detailed molecular interactions in the active site, it becomes possible to design small molecules that could modulate the enzyme's activity, thereby altering the metabolic flux through pathways like the pentose phosphate pathway. nih.govnih.gov

Table 2: In Silico and Structural Studies of D-Ribulose 5-Phosphate Enzyme Complexes

| Enzyme | Technique | Key Findings | PDB ID (Example) |

|---|---|---|---|

| Human Ribulose-5-phosphate 3-epimerase (hRPE) | X-ray Crystallography | Revealed a TIM barrel fold with a buried Fe2+ ion in the active site. nih.gov Substrate binding induces a loop to close over the active site. nih.govresearchgate.net | Apo-hRPE: 3Q1S; hRPE-Ru5P complex: 3Q1T; hRPE-Xu5P complex: 3Q1U researchgate.net |

| Chlamydomonas reinhardtii RPE (CrRPE1) | Homology Modeling & X-ray Crystallography | Confirmed conserved TIM-barrel fold and catalytic site features. oup.com Provided a model for understanding kinetic properties. oup.com | 7Z0G oup.com |

| Escherichia coli Ribose-5-phosphate isomerase A (RpiA) | X-ray Crystallography | Structure solved in complex with inhibitor arabinose-5-phosphate, identifying active site residues in a cleft. nih.gov Showed conformational changes (opening/closing of a cleft). nih.gov | 1O8B (complex with A5P) nih.gov |

| Triosephosphate Isomerase (TIM) | Molecular Dynamics (MD) Simulations | Demonstrated significant movement of an active site loop (>8 Å) to "close" upon substrate binding, a key feature of catalysis. nih.gov | Not specified |

Regulation of D Ribulose 5 Phosphate Metabolic Flux

Allosteric Control and Feedback Mechanisms Affecting D-Ribulose 5-Phosphate Metabolism

The primary point of regulation in the pentose (B10789219) phosphate (B84403) pathway (PPP), which produces D-Ribulose 5-phosphate, is the first committed step catalyzed by glucose-6-phosphate dehydrogenase (G6PD). This enzyme is subject to potent allosteric regulation.

A primary regulatory mechanism is feedback inhibition by NADPH. wikipedia.orgyoutube.comyoutube.com High concentrations of NADPH competitively inhibit G6PD, thus slowing down the oxidative phase of the PPP when the cell has a sufficient supply of reducing equivalents. wikipedia.orgwikipedia.org Conversely, an increase in the NADP+ level, signifying increased consumption of NADPH in biosynthetic processes, allosterically stimulates G6PD, thereby increasing the flux through the pathway to regenerate NADPH. wikipedia.orgwikipedia.org The ratio of NADPH to NADP+ in the cytosol is a key determinant of G6PD activity, with a high ratio leading to substantial inhibition. youtube.comwikipedia.org Acetyl CoA has also been identified as an inhibitor of G6PD. wikipedia.org

Recent studies employing real-time, single-cell monitoring have suggested that under acute oxidative stress from hydrogen peroxide, NADPH levels are sustained, challenging the canonical model that feedback inhibition is solely modulated by NADPH depletion. biorxiv.orgresearchgate.net This suggests the existence of an anticipatory mechanism that maintains NADPH levels during acute oxidative stress. biorxiv.orgresearchgate.net

The enzymes of the non-oxidative branch of the PPP, which interconvert pentose phosphates, are generally considered to be regulated by substrate availability. wikipedia.orgwikipedia.org The reversibility of these reactions allows the metabolic flux to be directed towards either ribose-5-phosphate (B1218738) for nucleotide synthesis or back towards glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, depending on the cell's metabolic needs. nih.govnih.gov

Transcriptional and Post-Transcriptional Regulation of Enzyme Expression

The expression of genes encoding the enzymes of the pentose phosphate pathway is subject to transcriptional and post-transcriptional regulation, allowing the cell to adapt to different physiological conditions and metabolic demands over a longer timescale. nih.gov

In Escherichia coli, the expression of the gnd gene, which encodes 6-phosphogluconate dehydrogenase, is regulated by the growth rate. nih.gov The gene for ribulose-5-phosphate 3-epimerase (rpe) is part of a larger operon that includes genes for the biosynthesis of aromatic amino acids, indicating a coordinated regulation of pathways that require common precursors. nih.gov Furthermore, isoenzymes for key enzymes such as transketolase (tktA and tktB), ribose-5-phosphate isomerase (rpiA and rpiB), and transaldolase (talA and talB) have been identified in E. coli, suggesting differential regulation and roles for these isoforms. nih.gov

In eukaryotes, transcription factors play a role in regulating PPP enzyme expression. For instance, the transcription factor hypoxia-inducible factor 1 (HIF1) can activate the expression of G6PD, among other glycolytic enzymes. wikipedia.org Insulin is also known to upregulate the expression of G6PD, particularly in the fed state, to support processes like fatty acid synthesis which require NADPH. youtube.com

Post-transcriptional regulation, for example through microRNAs, has also been implicated in controlling the flux of the PPP. MicroRNAs can target the messenger RNA (mRNA) of genes like RPIA (ribose-5-phosphate isomerase A) and PRPS1 (phosphoribosyl pyrophosphate synthetase 1), which is involved in nucleotide synthesis from ribose-5-phosphate, leading to reduced PPP flux and proliferation in cancer cells. nih.gov

Post-Translational Modifications (e.g., Phosphorylation, Redox State) Impacting Enzyme Activity

The activity of enzymes in the D-Ribulose 5-phosphate metabolic network can be rapidly modulated by post-translational modifications, providing a faster response to cellular signals than transcriptional changes. nih.govnih.gov

Phosphorylation: In plants, stromal transketolase, a key enzyme in both the Calvin-Benson-Bassham cycle and the oxidative pentose phosphate pathway, has been identified as a target of calcium-dependent phosphorylation. nih.gov This phosphorylation occurs on a highly conserved serine residue (Ser428 in Arabidopsis thaliana) and affects the substrate saturation kinetics of the enzyme. nih.gov The phosphorylation is catalyzed by a stroma-localized protein kinase. nih.gov In macrophages, the antiviral protein kinase R (PKR) can phosphorylate and inhibit Ribose 5-Phosphate Isomerase A (RPIA), which prevents the conversion of ribulose-5-phosphate to ribose-5-phosphate, thereby limiting nucleotide biosynthesis during an immune response to viral RNA. nih.gov

Acetylation: Glucose-6-phosphate dehydrogenase (G6PD) is regulated by acetylation. The cytoplasmic deacetylase SIRT2 can deacetylate and activate G6PD. wikipedia.org Specifically, G6PD is negatively regulated by acetylation on lysine (B10760008) 403 (Lys403), an evolutionarily conserved residue. wikipedia.org Acetylation at this site prevents the formation of active G6PD dimers and leads to a complete loss of activity by sterically hindering the binding of NADP+. wikipedia.org Cells can respond to extracellular oxidative stimuli by decreasing G6PD acetylation in a SIRT2-dependent manner, which stimulates the PPP to produce more NADPH to counteract oxidative damage. wikipedia.org

Redox State: The redox state of the cell, particularly the concentration of reactive oxygen species (ROS), can directly impact enzyme activity. For example, the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) is rapidly inactivated by oxidative stress, which can divert metabolic flux towards the PPP to generate NADPH for antioxidant defense. nih.gov Chloroplastic glucose-6-phosphate dehydrogenase is also subject to redox regulation, highlighting another layer of control in photosynthetic organisms. scilit.com

Metabolite Pool Dynamics and Their Influence on D-Ribulose 5-Phosphate Homeostasis

The homeostasis of D-Ribulose 5-phosphate is intrinsically linked to the dynamics of the broader cellular metabolite pools. The concentrations of interconnected metabolites can significantly influence the rate and direction of the pathways involving D-Ribulose 5-phosphate.

The availability of the primary substrate, glucose-6-phosphate, is a fundamental determinant of the flux into the oxidative PPP. khanacademy.org The levels of this metabolite are influenced by the rates of glucose uptake and its consumption by glycolysis. In cancer cells exhibiting the Warburg effect, the high rate of glycolysis can provide a substantial flux of glucose-6-phosphate into the PPP to support rapid proliferation. nih.gov

The non-oxidative branch of the PPP is highly flexible, allowing for the interconversion of various sugar phosphates. nih.gov This reversibility means that intermediates from glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, can be channeled into the non-oxidative PPP to produce ribose-5-phosphate when the demand for nucleotide synthesis is high, bypassing the oxidative, NADPH-producing steps. youtube.comnih.gov Conversely, when the demand for NADPH is high, the pentose phosphates produced can be converted back into glycolytic intermediates to be re-routed into the oxidative PPP. youtube.com

The ratio of NADPH to NADP+ is arguably the most critical factor in the short-term regulation of the oxidative pentose phosphate pathway and, consequently, the production of D-Ribulose 5-phosphate. nih.govnih.gov

Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pathway, is strongly inhibited by NADPH and stimulated by NADP+. wikipedia.orgyoutube.comwikipedia.org In liver cytosol, the NADPH/NADP+ ratio is typically very high (around 100:1), which keeps the G6PD enzyme substantially inhibited under normal conditions. wikipedia.orgyoutube.com When cellular processes such as fatty acid synthesis, steroid synthesis, or the reduction of glutathione (B108866) consume NADPH, the concentration of NADP+ rises. wikipedia.orgyoutube.com This increase in NADP+ displaces NADPH from the enzyme's regulatory site, leading to a sharp increase in G6PD activity and the production of more NADPH to restore the high NADPH/NADP+ ratio. wikipedia.orgnih.gov

Studies in rat liver have demonstrated a direct linear relationship between the NADPH/NADP+ ratio and the activity of the pentose phosphate cycle. nih.gov Activation of NADPH-consuming pathways leads to a decrease in the NADPH/NADP+ ratio and a corresponding increase in PPP activity, while inhibition of these pathways has the opposite effect. nih.gov This tight regulation ensures that the production of NADPH via the PPP is closely matched to its consumption, maintaining redox homeostasis and providing the necessary reducing power for biosynthesis. nih.gov

Genetic Engineering and Mutational Analysis of D-Ribulose 5-Phosphate Pathway Enzymes

Genetic engineering and mutational analysis have been invaluable tools for studying the enzymes of the D-Ribulose 5-phosphate pathway, elucidating their structure-function relationships, and manipulating metabolic flux for biotechnological applications.

Mutational Analysis: Mutational studies have been crucial in understanding human diseases related to PPP enzyme deficiencies. Ribose-5-phosphate isomerase (RPI) deficiency, an extremely rare genetic disorder, is caused by mutations in the RPIA gene. wikipedia.orgtandfonline.com Analysis of patient mutations, such as combinations of frameshift and missense mutations, has revealed that a partial loss of RPI activity is responsible for the disease phenotype, which includes the accumulation of ribitol (B610474) and arabitol. tandfonline.com

Site-directed mutagenesis has also been used to probe the catalytic mechanisms of these enzymes. For instance, mutational analysis of Ribose 5-phosphate isomerase B (AtRpiB) from Acetivibrio thermocellus has been used to improve its stability and catalytic efficiency for the production of the rare sugar D-allose from D-psicose. nih.gov By creating single and double mutants, researchers were able to significantly increase enzyme activity at various temperatures. nih.gov

Genetic Engineering for Enhanced Production: The pentose phosphate pathway is a common target for metabolic engineering to enhance the production of various valuable compounds. Overexpression of PPP genes can increase the supply of precursors and cofactors.

| Engineered Enzyme | Organism | Goal | Outcome | Reference |

| Ribose 5-phosphate isomerase, Ribulose 5-phosphate 3-epimerase | Synechocystis sp. PCC 6803 | Enhanced limonene (B3431351) production | 2.3-fold improvement in limonene productivity | unl.edu |

| Xylulokinase (XKS1) | Saccharomyces cerevisiae | Improved ethanol (B145695) and xylitol (B92547) production from D-xylose | Increased ethanol production rate and yield, reduced xylitol byproduct | vtt.fi |

| Glucose-6-phosphate dehydrogenase (zwf) | Escherichia coli | Enhanced hydrogen yield | Increased NADPH supply for hydrogen production | researchgate.net |

These examples demonstrate that targeted genetic modifications of the PPP can successfully reroute carbon flux towards desired products by increasing the availability of key intermediates like D-Ribulose 5-phosphate and the reducing equivalent NADPH. unl.eduvtt.firesearchgate.net

Environmental and Physiological Modulators of D-Ribulose 5-Phosphate Turnover

The rate of D-Ribulose 5-phosphate turnover is highly responsive to both environmental cues and the physiological state of the cell. This dynamic regulation ensures that the output of the pentose phosphate pathway matches the cell's needs for NADPH and biosynthetic precursors.

Environmental Modulators: Oxidative stress is a major environmental factor that increases the flux through the oxidative PPP. nih.gov Exposure to reactive oxygen species (ROS), such as hydrogen peroxide, necessitates a rapid increase in the production of NADPH to regenerate reduced glutathione, a key cellular antioxidant. wikipedia.orgnih.gov This response involves the rapid activation of G6PD, partly through the alleviation of NADPH inhibition as NADPH is consumed by glutathione reductase. wikipedia.orgbiorxiv.org

Physiological Modulators: The physiological state of the cell is a primary determinant of PPP activity.

Proliferation: Rapidly dividing cells, such as those in embryonic tissues or in tumors, have a high demand for ribose-5-phosphate for the synthesis of nucleotides for DNA and RNA replication. nih.govmdpi.com This leads to an increased flux through the PPP.

Biosynthesis: Tissues actively engaged in reductive biosynthesis, such as the liver, adipose tissue, and mammary glands (for fatty acid synthesis) and the adrenal cortex (for steroid synthesis), exhibit high PPP activity to supply the necessary NADPH. wikipedia.org

Red Blood Cells: Erythrocytes rely heavily on the PPP as their sole source of NADPH to protect them against oxidative damage, to which they are particularly susceptible. wikipedia.org

Embryogenesis: Maintaining redox homeostasis is critical for normal embryonic development. mdpi.comnih.gov G6PD activity and the resulting NADPH production are essential for regulating cell proliferation, differentiation, and migration during embryogenesis. mdpi.comnih.gov Deficiencies in G6PD can lead to increased oxidative damage and impaired embryonic development. nih.govnih.gov

The regulation of the PPP is therefore a critical aspect of cellular adaptation, allowing organisms to respond to a wide range of internal and external signals by modulating the production of D-Ribulose 5-phosphate and its metabolic derivatives.

Biological and Physiological Significance of D Ribulose 5 Phosphate

D-Ribulose 5-Phosphate as a Precursor for Nucleotide and Nucleic Acid Biosynthesis

The synthesis of nucleotides, the building blocks of DNA and RNA, is critically dependent on a steady supply of the five-carbon sugar D-ribose 5-phosphate (R5P). D-Ribulose 5-phosphate serves as the direct precursor to R5P, highlighting its fundamental role in genetic information storage and expression.

Supply of D-Ribose 5-Phosphate for Purine (B94841) and Pyrimidine (B1678525) Synthesis

D-Ribulose 5-phosphate, produced in the pentose (B10789219) phosphate (B84403) pathway (PPP), is readily converted to D-ribose 5-phosphate by the enzyme ribose-5-phosphate (B1218738) isomerase (RPI). wikipedia.orgwikipedia.org This isomerization is a crucial step that channels the carbon skeleton of glucose into the nucleotide biosynthesis pathway. portlandpress.com R5P is then activated to phosphoribosyl pyrophosphate (PRPP), a key molecule required for the de novo synthesis of both purine and pyrimidine nucleotides. wikipedia.org In purine synthesis, the entire ring structure is built upon a scaffold of R5P. wikipedia.org For pyrimidine synthesis, R5P in the form of PRPP is added to the orotate (B1227488) base. wikipedia.org Therefore, the availability of D-ribulose 5-phosphate directly impacts a cell's capacity for DNA replication, RNA synthesis, and the production of energy-carrying molecules like ATP. ontosight.ainih.gov

Contribution of D-Ribulose 5-Phosphate Pathways to Cellular Redox Balance

The metabolic pathways involving D-ribulose 5-phosphate are intricately linked to the maintenance of cellular redox homeostasis, primarily through the production of NADPH. This reducing equivalent is essential for protecting cells against the damaging effects of oxidative stress.

NADPH Generation for Protection Against Oxidative Stress

The oxidative phase of the pentose phosphate pathway, which generates D-ribulose 5-phosphate from glucose-6-phosphate, is a major source of cellular NADPH. ontosight.aiyoutube.com This process involves two oxidative steps catalyzed by glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, each producing one molecule of NADPH. youtube.comtaylorandfrancis.com NADPH is the primary reducing power for the antioxidant enzyme glutathione (B108866) reductase, which regenerates reduced glutathione (GSH) from its oxidized form (GSSG). nih.gov GSH is a critical component of the cellular antioxidant defense system, directly neutralizing reactive oxygen species (ROS) and acting as a cofactor for glutathione peroxidases. nih.govnih.gov By providing the necessary NADPH, the pathway leading to D-ribulose 5-phosphate formation is crucial for mitigating oxidative damage to proteins, lipids, and nucleic acids. nih.govnih.gov

Central Role in Photosynthetic Carbon Fixation and Regeneration Processes

In photosynthetic organisms, D-ribulose 5-phosphate is a pivotal intermediate in the Calvin-Benson-Bassham (CBB) cycle, the primary pathway for converting atmospheric carbon dioxide into organic compounds. wikipedia.orgfrontiersin.org The regeneration of the CO2 acceptor molecule, ribulose-1,5-bisphosphate (RuBP), is dependent on D-ribulose 5-phosphate.

D-Ribulose 5-Phosphate's Involvement in Anabolic Precursor Supply

Beyond its roles in nucleotide synthesis and carbon fixation, the metabolic pathways involving D-ribulose 5-phosphate also serve as a source of precursors for other essential anabolic processes, including the synthesis of aromatic amino acids.

Aromatic Amino Acid Precursor Formation

The non-oxidative branch of the pentose phosphate pathway, which involves the interconversion of various sugar phosphates including D-ribulose 5-phosphate, produces erythrose-4-phosphate (E4P). wikipedia.orgnih.gov E4P, along with phosphoenolpyruvate (B93156) (PEP) from glycolysis, is a key precursor for the shikimate pathway, which leads to the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govyoutube.com These amino acids are not only essential components of proteins but also serve as precursors for a wide range of secondary metabolites with diverse biological functions, such as hormones and signaling molecules. youtube.com Therefore, the metabolic flux through the pentose phosphate pathway, and consequently the availability of D-ribulose 5-phosphate and its interconversion products, is important for providing the building blocks for these vital compounds. wikipedia.orgnih.gov

Intermediates for Lipid Biosynthesis

While D-ribulose 5-phosphate is not a direct precursor for fatty acid synthesis, its metabolism through the pentose phosphate pathway (PPP) is intricately linked to lipid biosynthesis. The PPP is a major source of NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate), which serves as a crucial reducing agent for the synthesis of fatty acids and other lipids. wikipedia.org The oxidative phase of the PPP generates NADPH when glucose-6-phosphate is converted to D-ribulose 5-phosphate. wikipedia.orgkhanacademy.org

The non-oxidative phase of the PPP, which begins with D-ribulose 5-phosphate, can produce intermediates that feed into glycolysis, such as fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. wikipedia.orgnih.gov These can then be further metabolized to produce acetyl-CoA, the primary building block for fatty acid synthesis. Therefore, the flux of D-ribulose 5-phosphate through the different branches of the PPP can influence the availability of both NADPH and the carbon skeletons required for lipid production.

Riboflavin (B1680620) Biosynthetic Pathway Contributions

D-Ribulose 5-phosphate is a direct and essential precursor for the biosynthesis of riboflavin (vitamin B2). nih.govresearchgate.net The biosynthesis of one molecule of riboflavin requires one molecule of guanosine (B1672433) triphosphate (GTP) and two molecules of D-ribulose 5-phosphate. nih.gov

The pathway begins with the conversion of D-ribulose 5-phosphate to 3,4-dihydroxy-2-butanone 4-phosphate. nih.govresearchgate.net This four-carbon unit is then condensed with a pyrimidine derivative derived from GTP. nih.gov This condensation reaction, catalyzed by 6,7-dimethyl-8-ribityllumazine (B135004) synthase, forms the central ring structure of riboflavin. nih.gov The process highlights the importance of D-ribulose 5-phosphate in providing the carbon backbone for this essential vitamin. youtube.com

D-Ribulose 5-Phosphate in Microbial and Specialized Metabolic Systems

Metabolic Adaptations in Archaea Lacking Canonical Pentose Phosphate Pathways

Many archaea lack the canonical pentose phosphate pathway found in bacteria and eukaryotes. nih.govnih.gov To synthesize essential pentoses like ribose-5-phosphate for nucleotide biosynthesis, these organisms have evolved alternative metabolic routes. nih.govnih.gov Some archaea utilize a reverse ribulose monophosphate (RuMP) pathway. nih.govoup.com In this pathway, D-ribulose 5-phosphate can be generated from other sugar phosphates.

For instance, in some methanogenic archaea, it has been shown that D-ribulose-5-phosphate is derived from the loss of formaldehyde (B43269) from D-arabino-3-hexulose-6-phosphate, an intermediate in the RuMP pathway. nih.gov Furthermore, some halophilic archaea possess a non-carboxylating pentose bisphosphate pathway where ribose-1,5-bisphosphate is isomerized to ribulose-1,5-bisphosphate, which is then further metabolized, bypassing the need for some enzymes of the traditional pentose phosphate pathway. nih.gov These adaptations underscore the central role of D-ribulose 5-phosphate even in organisms with unconventional metabolic networks.

Compartmentalization of D-Ribulose 5-Phosphate Metabolism in Parasites (e.g., Glycosomes)

In certain parasitic protozoa, such as trypanosomatids (e.g., Trypanosoma and Leishmania), key metabolic pathways are compartmentalized within specialized organelles called glycosomes. fiocruz.br The pentose phosphate pathway, including the enzymes that produce and consume D-ribulose 5-phosphate, is partially located within these glycosomes. fiocruz.br

Specifically, enzymes like ribose 5-phosphate isomerase, which interconverts D-ribose 5-phosphate and D-ribulose 5-phosphate, have been identified in these parasites. nih.govnih.gov The compartmentalization of the PPP within glycosomes is thought to be crucial for the parasite's metabolism, providing NADPH for reductive biosynthesis and defense against oxidative stress, as well as precursors for nucleotide synthesis. researchgate.netfiocruz.br The unique localization and potential structural differences of enzymes involved in D-ribulose 5-phosphate metabolism in parasites compared to their human hosts make them potential drug targets. nih.gov

Advanced Methodologies and Applications in D Ribulose 5 Phosphate Research

Advanced Structural Determination Techniques for D-Ribulose 5-Phosphate Enzyme Complexes

The three-dimensional structures of enzymes that interact with D-ribulose 5-phosphate are critical for understanding their catalytic mechanisms and for designing specific inhibitors. High-resolution structural techniques have provided unprecedented insights into these enzyme-substrate interactions.

X-ray Crystallography and Cryo-Electron Microscopy

X-ray crystallography has been instrumental in elucidating the atomic details of enzymes that bind D-ribulose 5-phosphate. For instance, the crystal structure of human D-ribulose 5-phosphate 3-epimerase (hRPE) has been solved in binary complexes with its substrate, D-ribulose 5-phosphate, and its product, D-xylulose 5-phosphate. nih.govnih.gov These structures reveal that hRPE is a metalloenzyme that utilizes an Fe2+ ion for catalysis, which is octahedrally coordinated deep within the active site. nih.govnih.gov The enzyme adopts a (β/α)8 triosephosphate isomerase (TIM) barrel fold, a common structural motif in metabolic enzymes. nih.govnih.govacs.org A flexible loop has been identified that controls access to the active site, and two aspartic acid residues are positioned to act as proton donors and acceptors in the acid-base catalytic mechanism. nih.govnih.gov

Similarly, X-ray crystallography has provided snapshots of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) from Deinococcus radiodurans at different stages of its reaction. nih.govresearchgate.netosti.gov Structures have been determined with a bound intermediate mimic, C2α-phosphonolactylThDP, and with the native post-decarboxylation enamine intermediate. nih.govresearchgate.net These structures highlight the roles of two active-site histidine residues in stabilizing the reaction intermediates and reveal a significant conformational change of 17 Å that facilitates the decarboxylation step. nih.govresearchgate.netosti.gov

Cryo-electron microscopy (cryo-EM) is an increasingly powerful technique for determining the structures of large protein complexes and those that are difficult to crystallize. Recently, cryo-EM was used to solve the structure of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) from the malaria parasite Plasmodium falciparum at a resolution of 2.42 Å. nih.gov This structure revealed a distinct N-terminal domain that is unique to the Plasmodium genus. nih.gov Cryo-EM has also been employed to determine the native structure of the pyridoxal (B1214274) 5'-phosphate (PLP) synthase (PdxS) complex from Methanosarcina acetivorans directly from cellular lysate. asm.orgnih.gov The cryo-EM map showed density in the active site corresponding to ribose 5-phosphate, a substrate for this enzyme. asm.orgnih.gov

Table 1: Structural Determination of D-Ribulose 5-Phosphate Enzyme Complexes

| Enzyme | Organism | Technique | Key Findings |

| D-ribulose 5-phosphate 3-epimerase (hRPE) | Homo sapiens | X-ray Crystallography | Fe2+ dependent catalysis, (β/α)8 TIM barrel fold, mobile loop gating active site. nih.govnih.gov |

| 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) | Deinococcus radiodurans | X-ray Crystallography | Snapshots of reaction intermediates, large conformational change upon substrate binding. nih.govresearchgate.netosti.gov |

| 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) | Plasmodium falciparum | Cryo-Electron Microscopy | Distinct N-terminal domain unique to Plasmodium. nih.gov |

| Pyridoxal 5'-phosphate (PLP) synthase (PdxS) | Methanosarcina acetivorans | Cryo-Electron Microscopy | Native dodecameric structure with ribose 5-phosphate bound in the active site. asm.orgnih.gov |

In Vitro and In Vivo Biochemical Characterization of D-Ribulose 5-Phosphate Transforming Enzymes

Understanding the functional properties of enzymes that metabolize D-ribulose 5-phosphate requires detailed biochemical characterization, both in controlled in vitro systems and within the complex environment of a living cell.

Detailed Kinetic Parameter Determination (Km, kcat, specificity constants)

The kinetic parameters of an enzyme, including the Michaelis constant (Km), the catalytic rate constant (kcat), and the specificity constant (kcat/Km), provide quantitative measures of its efficiency and substrate preference. cmu.edubiorxiv.org For enzymes acting on D-ribulose 5-phosphate, these parameters are crucial for understanding their role in metabolic pathways.

The Km represents the substrate concentration at which the reaction rate is half of its maximum value (Vmax), and it is often used as an indicator of the enzyme's affinity for its substrate. cmu.edu The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. cmu.edu The kcat/Km ratio is a measure of the enzyme's catalytic efficiency and substrate specificity, particularly at low substrate concentrations. cmu.edubiorxiv.org

For example, steady-state kinetic analysis of 1-deoxy-D-xylulose-5-phosphate reductoisomerase from Mycobacterium tuberculosis has been performed for both the forward (reduction) and reverse (oxidation) reactions. analytik.co.uk The determined kcat for the forward reaction was 5.25 s-1, while the kcat for the reverse reaction was 0.95 s-1. analytik.co.uk The Km values for the substrates were also determined, providing a comprehensive kinetic profile of the enzyme. analytik.co.uk

Table 2: Kinetic Parameters of a D-Ribulose 5-Phosphate Transforming Enzyme

| Enzyme | Substrate | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (M. tuberculosis) | DXP | 5.25 | - | - |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (M. tuberculosis) | NADPH | - | - | - |

Note: The full kinetic data from the source is required to complete this table.

Directed Mutagenesis and Enzyme Engineering for Functional Probes

Site-directed mutagenesis is a powerful tool used to probe the function of specific amino acid residues within an enzyme. By changing a single amino acid, researchers can assess its role in substrate binding, catalysis, or protein stability.

In the study of human D-ribulose 5-phosphate 3-epimerase (hRPE), mutating serine-10 to alanine (B10760859) was found to almost completely abolish enzymatic activity. nih.govnih.gov Mutations of leucine-12 to alanine and methionine-72 to alanine resulted in a nearly 50% decrease in activity. nih.govnih.gov These findings, combined with the structural data, suggest that while serine-10 is critical for catalysis, leucine-12 and methionine-72 likely play a role in substrate specificity and proper positioning within the active site. nih.gov

Similarly, site-directed mutagenesis of rat aromatic L-amino acid decarboxylase, a pyridoxal-5'-phosphate-dependent enzyme, has been used to identify key functional residues. nih.gov Mutation of conserved residues like D271 to alanine or asparagine resulted in a complete loss of enzyme activity, confirming its critical role. nih.gov

Metabolomic and Isotopic Tracing Approaches to D-Ribulose 5-Phosphate Flux Analysis

Metabolomics, the large-scale study of small molecules within cells, and isotopic tracing are powerful techniques for analyzing metabolic fluxes, including the flow of metabolites through the pentose (B10789219) phosphate (B84403) pathway. osti.gov Isotope tracing involves introducing molecules labeled with stable isotopes (e.g., ¹³C) into a biological system and tracking their incorporation into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. immune-system-research.com

This approach allows for the quantification of pathway activities. immune-system-research.com For instance, by using [1,2-¹³C]glucose as a tracer, the flux through the oxidative PPP can be determined by measuring the ratio of M+1 to M+2 labeled ribose 5-phosphate. nih.gov The oxidative PPP releases the C1 carbon of glucose as CO₂, leading to the formation of M+1 labeled ribose 5-phosphate, while glycolysis produces M+2 labeled intermediates. nih.gov This allows for the calculation of the relative flux of glucose through the PPP versus glycolysis. nih.gov

Recent studies have highlighted the importance of the PPP in various cellular processes, and metabolomics has revealed significant changes in the levels of PPP metabolites, including D-ribulose 5-phosphate, in response to stimuli like antibiotic treatment in bacteria. nih.gov

Computational Biology and Systems Approaches to Model D-Ribulose 5-Phosphate Networks

Computational biology and systems biology approaches are essential for integrating complex datasets and building predictive models of metabolic networks. ijml.orgmdpi.com These models can simulate the behavior of metabolic pathways under different conditions and help to understand the principles of metabolic control.

Kinetic models of metabolic networks incorporate enzyme kinetic parameters and metabolite concentrations to describe the dynamic behavior of the system. plos.org The construction of large-scale kinetic models, such as for the entire yeast metabolic network, allows for the in silico study of the effects of genetic and environmental perturbations. plos.org These models can predict how changes in the concentration of a substrate like D-ribulose 5-phosphate will affect the fluxes throughout the entire metabolic network. plos.org

Flux Balance Analysis and Kinetic Modeling

Flux Balance Analysis (FBA) and kinetic modeling are powerful computational tools used to analyze and predict metabolic fluxes within an organism. nih.gov These methodologies are applied to understand the intricate network of biochemical reactions, including the pentose phosphate pathway (PPP), where D-ribulose 5-phosphate (Ru5P) is a central intermediate. frontiersin.orgfiocruz.br By constructing stoichiometric models of metabolic networks, researchers can simulate the flow of metabolites under various conditions, such as changes in nutrient availability or genetic modifications. nih.govuni-saarland.de

FBA is particularly useful for predicting optimal growth rates and flux distributions that maximize a specific cellular objective, like biomass production. uni-saarland.de For instance, FBA has been employed to study the central carbon metabolism in plants like Arabidopsis, revealing how changes in biomass composition affect fluxes through the PPP, including the reactions involving Ru5P. frontiersin.org Such analyses can identify critical enzymes and pathways; studies on E. coli have used FBA to pinpoint essential genes within the PPP for survival under specific growth conditions. uni-saarland.de

Kinetic modeling, on the other hand, incorporates enzyme kinetics and metabolite concentrations to provide a dynamic understanding of metabolic regulation. nih.govbiorxiv.org This approach has been crucial in elucidating how pathways involving Ru5P respond to environmental stresses. For example, kinetic models of the PPP in human cells have shown how the pathway adapts to oxidative stress by rerouting carbon flux to increase the production of NADPH. nih.govbiorxiv.org These models highlight the coordinated regulation of enzymes to manage the levels of key intermediates and cofactors, demonstrating the system's ability to maintain homeostasis. nih.gov

The table below summarizes findings from various modeling studies focused on pathways involving D-ribulose 5-phosphate.

| Organism/Cell Type | Modeling Approach | Key Findings Related to D-Ribulose 5-Phosphate Pathways | Reference |

|---|---|---|---|

| Human Fibroblast Cells | Kinetic Modeling | Revealed a cooperative regulatory strategy in the PPP to combat oxidative stress, involving coordinated upregulation of G6PD and inhibition of glycolytic enzymes to reroute flux towards NADPH production. | nih.gov |

| Escherichia coli | Flux Balance Analysis (FBA) | Identified essential gene products in the pentose phosphate pathway for growth on glucose. Showed how the network reroutes flux when key enzymes are deleted. | uni-saarland.de |

| Arabidopsis | Flux Balance Analysis (FBA) | Demonstrated that the predicted fluxes through the PPP, including reactions for ribulose-5-phosphate epimerase and isomerase, are sensitive to the defined biomass composition in the model. | frontiersin.org |

| Chlamydomonas reinhardtii | Flux Balance Analysis (FBA) | Predicted active flux through the oxidative PPP during heterotrophic growth to provide reducing power (NADPH) for the cytosol. | purdue.edu |

Metabolic Engineering and Biotechnological Applications of D-Ribulose 5-Phosphate Pathways

Metabolic engineering involves the purposeful modification of an organism's metabolic and regulatory networks to overproduce desired chemicals or to create new products. youtube.comyoutube.com Pathways involving D-ribulose 5-phosphate, particularly the pentose phosphate pathway, are prime targets for such engineering efforts due to their central role in providing essential precursors for a wide range of valuable biomolecules. nih.govdtu.dk By manipulating the genes encoding key enzymes, researchers can redirect the flow of carbon from central metabolism towards the synthesis of specific compounds derived from Ru5P and other PPP intermediates. nih.gov

Enhanced Production of High-Value Metabolites (e.g., D-Ribose, Riboflavin)

The strategic manipulation of D-ribulose 5-phosphate pathways has led to significant improvements in the production of high-value metabolites like D-ribose and riboflavin (B1680620) (vitamin B2).

Riboflavin (Vitamin B2)

Riboflavin biosynthesis directly uses D-ribulose 5-phosphate and guanosine (B1672433) triphosphate (GTP) as its primary precursors. nih.govethz.ch Therefore, enhancing the metabolic flux towards Ru5P is a key strategy for increasing riboflavin yields in industrial microorganisms like Bacillus subtilis and Escherichia coli. nih.govresearchgate.net Engineering approaches often focus on several key areas:

Blocking Competing Pathways: Inactivating or mutating enzymes that convert Ru5P into other metabolites can channel more of this precursor into the riboflavin synthesis pathway. For example, mutating the gene for ribulose 5-phosphate 3-epimerase (rpe), which converts Ru5P to xylulose 5-phosphate, has been shown to dramatically increase riboflavin production in B. subtilis. frontiersin.org

Optimizing Cofactor Regeneration: The synthesis of riboflavin requires NADPH, which is also produced by the oxidative PPP. nih.gov Balancing the NADPH pool through strategies like overexpressing specific dehydrogenases can further boost production. nih.gov

The following table details several metabolic engineering strategies employed to enhance riboflavin production.

| Organism | Engineering Strategy | Effect on Production | Reference |

|---|---|---|---|

| Bacillus subtilis | Mutation of ribulose 5-phosphate 3-epimerase (rpe) to reduce conversion of Ru5P to X5P. | More than fivefold increase in riboflavin production compared to the parent strain. | frontiersin.org |

| Bacillus subtilis | Overexpression of zwf, gntZ, prs, and purF genes in an rpe mutant background. | Further enhanced riboflavin production. A final strain with overexpression of the rib operon and a mutant gnd achieved a 3.05-fold increase. | frontiersin.org |

| Bacillus subtilis | Replacing glucose with sodium gluconate as a carbon source to enhance PPP flux. Overexpression of gluconate permease (gntP). | Riboflavin titer increased from 0.64 g/L to 1.00 g/L. | nih.gov |

D-Ribose

D-ribose, a five-carbon sugar used in the production of biomaterials and nutraceuticals, is derived from D-ribose-5-phosphate (R5P), which is formed from D-ribulose 5-phosphate by the enzyme ribose-5-phosphate (B1218738) isomerase. researchgate.netontosight.ainih.gov A common metabolic engineering strategy to accumulate D-ribose is to block the subsequent consumption of its phosphorylated precursor. researchgate.net

In organisms like E. coli and B. subtilis, this is typically achieved by disrupting the genes encoding transketolase (tkt). researchgate.netresearchgate.net Transketolase is a key enzyme in the non-oxidative PPP that uses R5P (via its precursor xylulose-5-phosphate) to produce other sugar phosphates, thereby linking the PPP back to glycolysis. researchgate.net Deactivating this enzyme causes D-ribose-5-phosphate to accumulate, which is then dephosphorylated and secreted from the cell as D-ribose. researchgate.net Further enhancements can be made by eliminating carbon catabolite repression, allowing the simultaneous use of multiple carbon sources like glucose and xylose for improved production. researchgate.netresearchgate.net

| Organism | Engineering Strategy | Production Result | Reference |

|---|---|---|---|

| Escherichia coli | Disruption of two transketolase genes. | Produced 0.75 g/L of D-ribose from xylose. | researchgate.netresearchgate.net |

| Escherichia coli | Additional disruption of the ptsG gene (for glucose transport) to remove carbon catabolite repression in a transketolase-deficient strain. | Produced up to 3.75 g/L of D-ribose, a 5-fold improvement. | researchgate.netresearchgate.net |

| Bacillus subtilis | Chemical mutation of a transketolase-deficient strain. | Achieved a D-ribose concentration of 23.0 g/L in batch fermentation. | researchgate.net |

Synthetic Pathways Incorporating D-Ribulose 5-Phosphate Intermediates

The intermediates of the D-ribulose 5-phosphate pathway are versatile building blocks for constructing novel, synthetic metabolic pathways to produce a variety of non-native compounds. nih.gov Metabolic and enzyme engineering principles are combined to design and implement these new routes in host organisms like E. coli. dtu.dk

An important intermediate derived from the PPP is erythrose-4-phosphate (E4P), which is formed from the rearrangement of other sugar phosphates originating from Ru5P. nih.gov E4P is a crucial precursor in the shikimate pathway, which leads to the synthesis of aromatic amino acids and a wide array of other compounds. researchgate.net By engineering the PPP, the flux towards E4P can be increased. For example, overexpressing transketolase genes (talA/talB) can enhance the availability of E4P for synthetic pathways. nih.gov This strategy has been applied to improve the production of compounds that rely on the shikimate pathway, such as 2,3-dihydroxybenzoate, a precursor for siderophores like anguibactin. nih.gov

Furthermore, synthetic biology allows for the modular design of pathways. nih.gov Enzymes from various organisms can be combined into functional modules within a host to create an entirely new production line. Intermediates from the host's central metabolism, including the PPP, are channeled into these synthetic modules. For example, the construction of pathways for producing mycosporine-like amino acids (MAAs), natural UV-screening compounds, relies on precursors from both the shikimate pathway and the PPP, specifically sedoheptulose-7-phosphate, which is directly linked to Ru5P metabolism. researchgate.net These advanced engineering efforts demonstrate the potential of using D-ribulose 5-phosphate and its associated intermediates as foundational molecules for the sustainable production of complex and valuable chemicals. youtube.comdtu.dk

Emerging Themes and Future Research Directions for D Ribulose 5 Phosphate

Elucidation of Uncharted Regulatory Mechanisms Governing D-Ribulose 5-Phosphate Metabolism

The metabolism of D-Ribulose 5-phosphate, a key product of the oxidative phase of the pentose (B10789219) phosphate (B84403) pathway (PPP), is intricately regulated to meet cellular demands for NADPH and biosynthetic precursors. wikipedia.orgmicrobenotes.com While classical regulatory mechanisms are well-documented, emerging research is uncovering more complex and previously uncharted layers of control.

Beyond allosteric regulation, transcriptional control plays a significant role. nih.gov The metabolite Xylulose-5-phosphate, which is formed from D-Ribulose 5-phosphate by the enzyme ribulose-5-phosphate 3-epimerase, has been identified as a key signaling molecule. nih.govphysiology.org It activates protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates the transcription factor ChREBP (Carbohydrate Response Element-Binding Protein). nih.gov Activated ChREBP then moves to the nucleus to promote the expression of genes involved in lipid and carbohydrate metabolism. nih.gov Other metabolites, such as Glucose-6-phosphate, have also been suggested as potential signaling molecules for ChREBP activation. nih.govphysiology.org Furthermore, a recent study identified D-Ribose-5-phosphate, the isomer of D-Ribulose 5-phosphate, as a metabolic checkpoint that links glucose availability to the activation of the transcriptional co-activator YAP, a critical factor for cancer cell survival under metabolic stress. nih.gov

| Regulatory Mechanism | Key Molecules | Description of Finding | Source |

|---|---|---|---|

| Allosteric Regulation | G6PD, NADPH, NADP+ | The ratio of NADPH:NADP+ is the primary regulator of G6PD, the rate-limiting enzyme of the oxidative PPP. | wikipedia.org |

| Inhibition Sequestration | HSCARG protein, NADPH | A proposed mechanism to overcome NADPH-mediated feedback inhibition of G6PD involves the sequestration of NADPH by the HSCARG protein, relaxing inhibition and maintaining pathway flux. | nih.gov |

| Transcriptional Control | Xylulose-5-phosphate, PP2A, ChREBP | Xylulose-5-phosphate, derived from D-Ribulose 5-phosphate, activates PP2A, leading to the activation of the transcription factor ChREBP and increased expression of metabolic genes. | nih.govphysiology.org |

| Metabolic Checkpoint Signaling | D-Ribose-5-phosphate, YAP | Under glucose limitation, decreased levels of D-Ribose-5-phosphate lead to the activation of the oncogenic factor YAP, promoting cancer cell survival. | nih.gov |

Discovery and Characterization of Novel Enzymes and Pathways Interacting with D-Ribulose 5-Phosphate

D-Ribulose 5-phosphate stands at a critical junction in the non-oxidative PPP, where it is converted into two other five-carbon sugars: D-Ribose 5-phosphate by Ribose-5-phosphate (B1218738) isomerase (RPI) and D-Xylulose 5-phosphate by D-ribulose 5-phosphate 3-epimerase (RPE). nih.govwikipedia.org Recent research has provided new insights into the enzymes that catalyze these transformations and has hinted at the existence of alternative, non-canonical pathways.